molecular formula C18H19N3O3 B5883798 N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide

N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide

Cat. No. B5883798
M. Wt: 325.4 g/mol
InChI Key: RJYSBWMDEREWBT-UHFFFAOYSA-N
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Description

N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide, commonly referred to as NMeBZA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of NMeBZA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that NMeBZA can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. In addition, NMeBZA has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
NMeBZA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose uptake in insulin-resistant cells. In vivo studies have shown that NMeBZA can reduce tumor growth, improve insulin sensitivity, and enhance cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using NMeBZA in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to investigate the effects of inhibiting or activating these targets without affecting other cellular processes. However, one limitation of using NMeBZA is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on NMeBZA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential areas of research include its effects on cardiovascular disease, metabolic disorders, and immune system function. Additionally, further studies are needed to fully understand the mechanism of action of NMeBZA and its potential interactions with other drugs and compounds.

Synthesis Methods

NMeBZA can be synthesized using several methods, including the reaction of 4-methoxyphenylacetic acid with 2-(1H-benzimidazol-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then refluxed in an inert atmosphere for several hours, followed by purification using column chromatography to obtain the final product.

Scientific Research Applications

NMeBZA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, NMeBZA has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13(22)19-18-20-16-5-3-4-6-17(16)21(18)11-12-24-15-9-7-14(23-2)8-10-15/h3-10H,11-12H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYSBWMDEREWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide

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